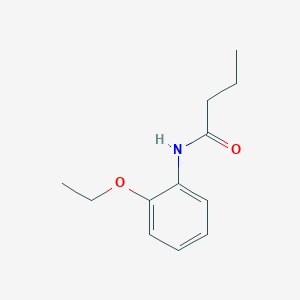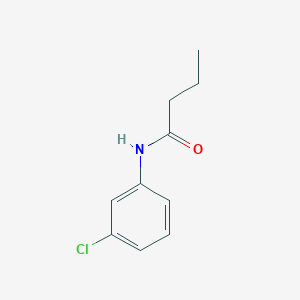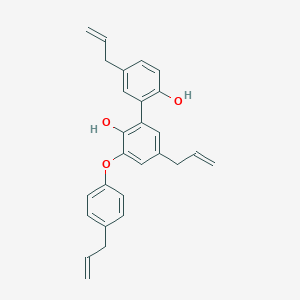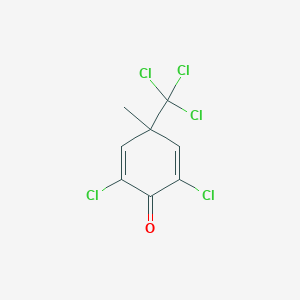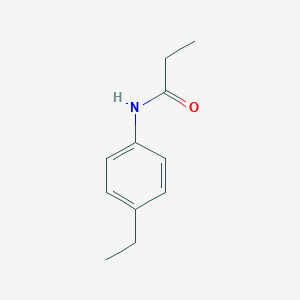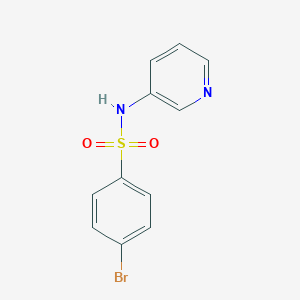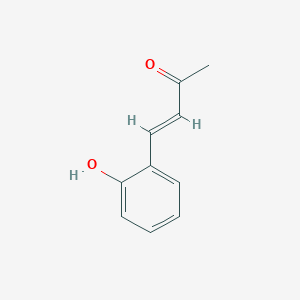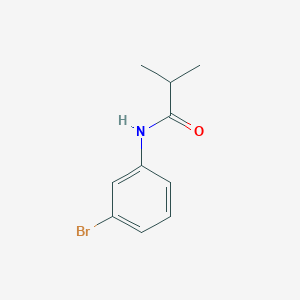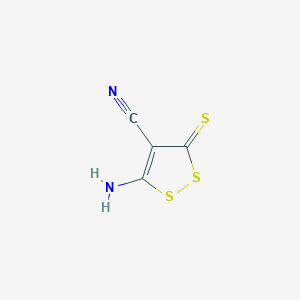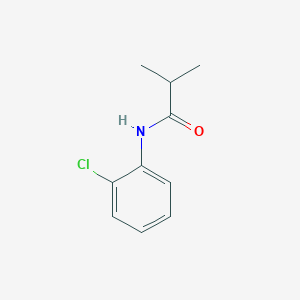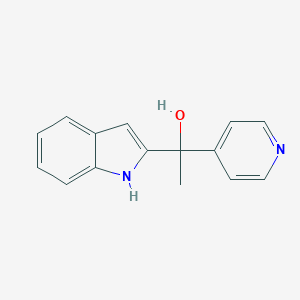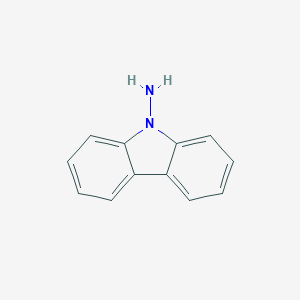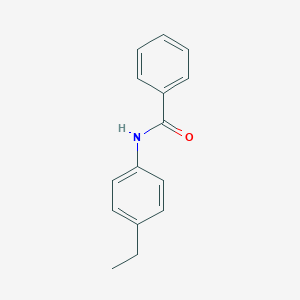
3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. The compound is also known as brominated thiochromanone and has a molecular formula of C9H7BrO3S. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 200-202 °C.
Wirkmechanismus
The mechanism of action of 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide is not fully understood. However, studies suggest that the compound works by inhibiting the growth and proliferation of microorganisms. It is believed that the compound disrupts the cell membrane and cell wall of microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
Apart from its antimicrobial properties, 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Studies have shown that the compound exhibits significant antioxidant activity, which can help protect cells from oxidative damage. Additionally, the compound has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide in lab experiments is its potent antimicrobial activity. The compound can be used to test the efficacy of various antimicrobial agents against different bacterial and fungal strains. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide. One potential area of research is the development of new antimicrobial agents based on the structure of the compound. Additionally, the compound's antioxidant and anti-inflammatory properties can be further studied for their potential use in the treatment of various diseases. Furthermore, the compound's low solubility in water can be addressed by developing new methods for its synthesis or by modifying its structure.
Synthesemethoden
The synthesis of 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide can be achieved by several methods. One of the most commonly used methods involves the reaction of 2-hydroxyacetophenone with thiourea in the presence of bromine. The reaction yields 3-bromo-2,3-dihydro-4H-thiochromen-4-one, which is then oxidized to 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide using hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research involves the compound's antibacterial and antifungal properties. Several studies have shown that the compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
27720-87-2 |
|---|---|
Produktname |
3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide |
Molekularformel |
C9H7BrO3S |
Molekulargewicht |
275.12 g/mol |
IUPAC-Name |
3-bromo-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H7BrO3S/c10-7-5-14(12,13)8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 |
InChI-Schlüssel |
DEGLAKGDZIPTAY-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=CC=CC=C2S1(=O)=O)Br |
Kanonische SMILES |
C1C(C(=O)C2=CC=CC=C2S1(=O)=O)Br |
Andere CAS-Nummern |
27720-87-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



